molecular formula C10H11N3O3 B6633416 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid

6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid

Cat. No. B6633416
M. Wt: 221.21 g/mol
InChI Key: ZPQUYFOYKPOVMT-UHFFFAOYSA-N
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Description

6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid, also known as 6-OPP3CA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative with a functional group of carboxylic acid and a substituent of pyrrolidin-3-ylamine.

Scientific Research Applications

6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has been used as a building block in the synthesis of other compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biochemical processes. Specifically, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and helps regulate blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has a range of biochemical and physiological effects. In addition to its inhibition of DPP-4, it has been shown to modulate the activity of other enzymes involved in cellular metabolism and signaling pathways. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is its ease of synthesis and high purity. This makes it a useful compound for laboratory experiments and drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Further research is needed to fully understand the mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid and its potential applications in various fields. One area of future research is the development of new drugs based on the structure of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid. In addition, studies are needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans. Finally, research is needed to identify other enzymes and pathways that may be targeted by 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid for the development of new therapies.

Synthesis Methods

The synthesis of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid involves the reaction of 3-cyanopyridine with pyrrolidine-3-amine in the presence of a base. The reaction produces the intermediate compound, which is then hydrolyzed to yield 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid. The synthesis method has been optimized to produce high yields of the compound with purity greater than 98%.

properties

IUPAC Name

6-[(5-oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-3-7(5-12-9)13-8-2-1-6(4-11-8)10(15)16/h1-2,4,7H,3,5H2,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQUYFOYKPOVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid

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